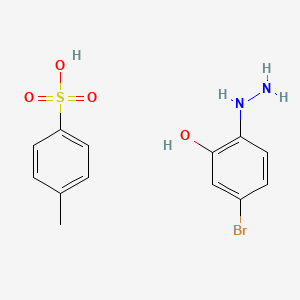
4-Methylbenzene-1-sulfonicacid,5-bromo-2-hydrazinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique structure, which combines a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring.
Métodos De Preparación
The synthesis of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves several steps. One common method includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by bromination and subsequent hydrazinylation to introduce the hydrazinyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form hydrazones with carbonyl compounds. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol can be compared with similar compounds such as:
4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile in certain reactions.
5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its applications in acid-base chemistry.
4-methylbenzenesulfonic acid; 5-bromo-2-aminophenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C13H15BrN2O4S |
|---|---|
Peso molecular |
375.24 g/mol |
Nombre IUPAC |
5-bromo-2-hydrazinylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7BrN2O/c1-6-2-4-7(5-3-6)11(8,9)10;7-4-1-2-5(9-8)6(10)3-4/h2-5H,1H3,(H,8,9,10);1-3,9-10H,8H2 |
Clave InChI |
STBNIYAXPHSGKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Br)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)

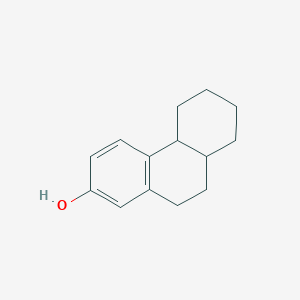
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
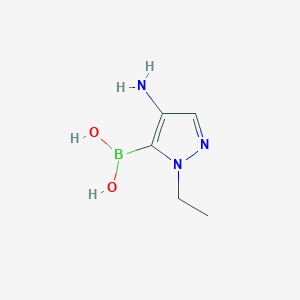
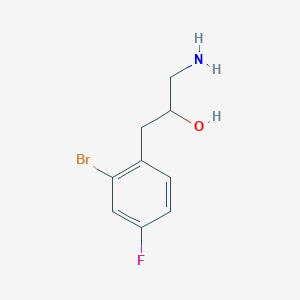
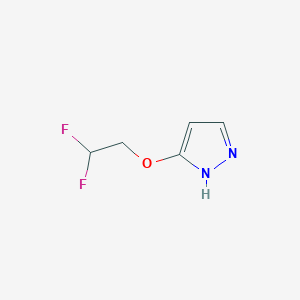




![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
